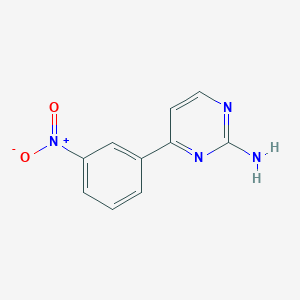

4-(3-Nitrophenyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-10-12-5-4-9(13-10)7-2-1-3-8(6-7)14(15)16/h1-6H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOLBBCMCYYTSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370701 |

Source

|

| Record name | 4-(3-nitrophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240136-69-0 |

Source

|

| Record name | 4-(3-nitrophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(3-Nitrophenyl)pyrimidin-2-amine

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including approved therapeutics.[1][2] Specifically, substituted 2-aminopyrimidines are privileged structures that exhibit a wide range of pharmacological activities, acting as inhibitors for various kinases and other biological targets.[3] 4-(3-Nitrophenyl)pyrimidin-2-amine is a key synthetic intermediate, providing a versatile platform for further functionalization, particularly through reduction of the nitro group to an amine, enabling the development of novel drug candidates.[4]

This guide provides an in-depth technical overview of the primary and alternative synthetic pathways for preparing this compound. As your Senior Application Scientist, my focus is not merely on procedural steps but on the underlying chemical principles and the rationale behind experimental choices, ensuring a robust and reproducible synthesis.

Part 1: Retrosynthetic Analysis

A sound synthetic strategy begins with a logical retrosynthetic analysis to identify practical and efficient bond disconnections. For this compound, two primary strategies emerge: a convergent approach based on cross-coupling and a linear approach centered on the construction of the pyrimidine heterocycle.

A. Disconnection via C-C Bond Formation: This approach, the most direct and modern, disconnects the C4-carbon bond between the pyrimidine and the nitrophenyl ring. This leads to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a pre-formed 2-amino-4-halopyrimidine and 3-nitrophenylboronic acid. This is our recommended pathway due to its high efficiency, selectivity, and commercial availability of starting materials.[5][6]

B. Disconnection via Ring Formation (C-N Bonds): This classical strategy involves breaking down the pyrimidine ring itself. This leads to a cyclocondensation reaction between guanidine and a suitable three-carbon (Cβ-Cα-C=O) electrophilic synthon, such as an α,β-unsaturated carbonyl compound (chalcone) or an enaminone derived from 1-(3-nitrophenyl)ethanone.[7]

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.

Quantitative Data Summary

| Parameter | Condition | Rationale | Reference |

| Catalyst | Pd(PPh₃)₄ | Robust, commercially available Pd(0) source. | [8] |

| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. | [8] |

| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Activates boronic acid for efficient transmetalation. | [8][9] |

| Solvent | 1,4-Dioxane/H₂O or ACN/H₂O | Biphasic system to dissolve both organic and inorganic reagents. | [3][9] |

| Temperature | 80 - 100 °C (Reflux) | Provides thermal energy to overcome activation barriers of the catalytic cycle. | [9] |

| Typical Yield | Good to Excellent (>70%) | Reflects the high efficiency of the Suzuki-Miyaura coupling. | [5][6] |

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-4-chloropyrimidine (1.0 equiv.), 3-nitrophenylboronic acid (1.1-1.2 equiv.), and potassium carbonate (2.5 equiv.).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

-

Degassing: Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 85-95 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound. [10]

Part 3: Alternative Pathway: Pyrimidine Ring Construction

This classical approach builds the pyrimidine ring from acyclic precursors. A highly effective modern variation of this method involves the condensation of an enaminone with guanidine. [2][7]This avoids the potential for side reactions and often proceeds directly to the aromatic pyrimidine without requiring a separate oxidation step. [11][12]

Workflow: Ring Construction via Enaminone Intermediate

Caption: Two-step workflow for pyrimidine ring construction.

Detailed Experimental Protocol

Step A: Synthesis of (E)-3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one

-

Reaction Setup: In a round-bottom flask, combine 1-(3-nitrophenyl)ethanone (1.0 equiv.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv.).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting ketone.

-

Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess DMF-DMA and methanol by-product. The resulting crude enaminone is often of sufficient purity to be used directly in the next step.

Step B: Synthesis of this compound

-

Reaction Setup: To a solution of sodium methoxide (NaOMe, 2.0 equiv.) in absolute methanol, add guanidine hydrochloride (1.5 equiv.) and stir for 20 minutes at room temperature.

-

Addition of Enaminone: Add the crude enaminone from Step A (1.0 equiv.), dissolved in a minimal amount of methanol, to the guanidine solution.

-

Reaction: Heat the mixture to reflux for 6-12 hours. A precipitate may form as the reaction proceeds.

-

Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Add cold water to precipitate the product completely.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or diethyl ether. Dry the solid to obtain the target compound. Recrystallization from a suitable solvent like ethanol can be performed if higher purity is required. [13]

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling pathway stands out as the superior strategy for research and development professionals. Its convergent nature, high yields, excellent regioselectivity, and reliance on readily available starting materials make it a more efficient and reliable method than the classical ring construction approach. [5][9]While the cyclocondensation route is a valid and mechanistically informative alternative, the Suzuki coupling offers a more direct and robust path to the target molecule, aligning better with the demands of modern drug discovery timelines.

References

-

Kvasnica, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2969. [Link]

-

YouTube. (2021). Synthesis of Substituted Chalcones. [Link]

-

Lessel, J., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Synthesis, 2009(21), 3669-3682. [Link]

-

Kvasnica, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]

-

Craveiro, M. V., et al. (2014). On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Comparative Study of Dihydropyrimidinones and Thiones Oxidation. Letters in Organic Chemistry, 11(10), 735-744. [Link]

-

Iannelli, M., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(11), 3362. [Link]

-

Reyes-Márquez, A., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 26(24), 7681. [Link]

-

Fawzy, N. (2004). Synthesis of novel dihydropyridine, dihydropyrimidine, dithioacetal and chalcone derivatives from formylchromones. Bollettino Chimico Farmaceutico, 143(2), 70-77. [Link]

-

ResearchGate. (2016). Why is chalcone formation not possible when nitrobenzaldehyde is used? If possible, so how?. [Link]

-

Hussain, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(17), 3108. [Link]

-

Borodina, Y. V., et al. (2015). Reaction of polyfluorinated chalcones with guanidine. Russian Chemical Bulletin, 64(1), 180-188. [Link]

-

ResearchGate. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

-

Iftikhar, A., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(20), 6022. [Link]

-

Yamamoto, K., et al. (2011). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters, 13(15), 3976-3979. [Link]

-

Guseinov, F. I., et al. (2019). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. Russian Journal of Organic Chemistry, 55(12), 2004-2007. [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

- Google Patents. (2011). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

Al-Ostath, A. I., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Molecules, 28(14), 5529. [Link]

-

ResearchGate. (2011). Synthesis of the three nitro-sustituted chalcones. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. [Link]

-

ResearchGate. (2023). a, b Synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(7), 1333-1349. [Link]

-

Al-Hiari, Y. M., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(11), 9133-9143. [Link]

-

ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

- Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

-

Syrrx. (n.d.). 2-AMINO-4-(3-NITROPHENYL)PYRIMIDINE. [Link]

-

Sharma, D., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6331-6353. [Link]

- Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

-

ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. [Link]

- Google Patents. (1997). US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Nitrophenyl)pyrimidin-2-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including essential components of nucleic acids. The introduction of a nitrophenyl group to this privileged structure, as seen in 4-(3-Nitrophenyl)pyrimidin-2-amine, gives rise to a compound with significant potential for applications in drug discovery, particularly in oncology and kinase inhibition.[1][2][3] This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound. It consolidates information on its synthesis, spectral characteristics, solubility, and prospective biological activities, drawing upon data from closely related analogues to build a cohesive profile. This document is intended to serve as a foundational resource for researchers investigating this compound and its derivatives, offering both theoretical insights and practical methodologies.

Introduction and Nomenclature

This compound is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a 3-nitrophenyl group at the 4-position and an amine group at the 2-position. The presence of the electron-withdrawing nitro group and the hydrogen-bonding capabilities of the amino group are expected to significantly influence its chemical reactivity, physical properties, and biological interactions.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-4-(3-nitrophenyl)pyrimidine |

| CAS Number | 240136-69-0[4] |

| Molecular Formula | C₁₀H₈N₄O₂ |

| Molecular Weight | 216.20 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)[O-])C2=NC(=NC=C2)N |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methods for the preparation of substituted pyrimidines.[5][6] The most common approach involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.

A logical synthetic pathway would start from 3-nitroacetophenone, which can be reacted with a formylating agent to introduce the second carbonyl group, followed by cyclization with guanidine.

Proposed Synthetic Protocol:

-

Claisen Condensation: React 3-nitroacetophenone with an appropriate ester (e.g., ethyl formate) in the presence of a strong base like sodium ethoxide to form the corresponding β-ketoaldehyde (1-(3-nitrophenyl)-3-oxopropanal).

-

Cyclization: The resulting β-ketoaldehyde is then treated with guanidine hydrochloride in the presence of a base (e.g., sodium hydroxide or sodium ethoxide) in a suitable solvent like ethanol. The mixture is heated under reflux to facilitate the cyclization and formation of the pyrimidine ring.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by adding water. The crude solid is collected by filtration, washed with water, and then purified. Purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Potential Biological Activities and Applications

The 4-(phenylamino)pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. [7]The presence of the nitrophenyl group suggests that this compound and its derivatives could be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. [8][9][10]

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of pyrimidine derivatives. [1][2][3][11][12]The mechanism of action is often linked to the inhibition of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle progression. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The nitrophenyl moiety can contribute to the binding affinity and selectivity for the ATP-binding pocket of these kinases.

Kinase Inhibition

The N-phenylpyrimidin-2-amine core structure is known to interact with the hinge region of the ATP-binding site of many kinases. Structure-activity relationship (SAR) studies on related compounds have shown that substitutions on the phenyl ring are critical for modulating potency and selectivity. [8][9]Therefore, this compound represents a valuable starting point for the design and synthesis of novel kinase inhibitors for various therapeutic targets.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery. While detailed experimental data is sparse in the public domain, a comprehensive physicochemical profile can be constructed based on the well-understood chemistry of its constituent functional groups and data from closely related analogues. This guide provides a foundational understanding of its synthesis, properties, and potential applications, highlighting the need for further experimental investigation to fully elucidate its characteristics and therapeutic potential. The insights and protocols presented herein are intended to facilitate and guide future research endeavors in this promising area.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- (n.d.).

- (n.d.).

- BenchChem. (2025). Unveiling the Kinase Inhibitory Profile of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl).

- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, A. R., & El-Kerdawy, M. M. (2011).

- PubChem. (n.d.). 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine.

- Recent Studies on the Anticancer Activity of Pyrimidine Deriv

- Szałek, E., Karpińska, M., Koba, M., & Klesiewicz, M. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.

- (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org.

- Papakyriakou, A., Zervou, M., & Tzakos, A. G. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.

- SpectraBase. (n.d.). 4-(4-Nitrophenyl)pyrimidin-2-amine - Optional[FTIR] - Spectrum.

- Kustova, T. S., Strelnik, A. G., & Malykh, T. A. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines.

- Nath, R., Gorai, D., & Jawaid, M. (2024).

- (n.d.). IR: amines.

- Li, Y., Wang, Y., & Chen, Y. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

- PubChem. (n.d.). 4-(Pyridin-3-yl)pyrimidin-2-amine.

- Bakhtiar, S. M., Abdul, M., & Fun, H. K. (2009). 3-Nitrophenyl pyrimidin-2-yl ether.

- (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative.

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). ijirset.

- Sahoo, R. N., Panigrahi, S. K., & Dehury, B. (2022). Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3.

- Khan, I., Zaib, S., & Ibrar, A. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.

- NIST. (n.d.). 4-Amino-3-nitrophenol.

- PubChem. (n.d.). N-(4-Nitrophenyl)-4-(3-pyridyl)-2-pyrimidineamine.

- Syrrx. (n.d.). 2-AMINO-4-(3-NITROPHENYL)PYRIMIDINE.

- ChemicalBook. (2025). N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

- Khan, A., Usman, R., & Khan, A. (2021). The crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, C10H8BrN3. SciSpace.

- Denny, W. A., Bridges, A. J., & Cody, W. L. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.

- ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?

- Graedler, U., Amin, N., & Boettcher, J. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

- Al-Suwaidan, I. A., Alanazi, A. M., & Al-Majid, A. M. (2024). Crystal structure and Hirshfeld surface analysis of 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile.

- The chemistry of pyrido[2,3-d]pyrimidines. (2016). JOCPR.

- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?

- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025).

- Al-saadi, H. S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- BenchChem. (2025).

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-AMINO-4-(3-NITROPHENYL)PYRIMIDINE | Syrrx [syrrx.com]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 7. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

An In-depth Technical Guide to the Biological Activity of Nitrophenyl Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of a pyrimidine core, a privileged scaffold in medicinal chemistry, with a nitrophenyl moiety creates a class of compounds with diverse and potent biological activities.[1][2][3][4] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyrimidine system, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory actions.[1] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of nitrophenyl pyrimidine derivatives. It details key experimental protocols for their evaluation and summarizes critical preclinical data, offering insights for the rational design of next-generation therapeutics.

Introduction: A Synthesis of Privileged Scaffolds

The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine.[5][6][7] Its inherent ability to participate in hydrogen bonding and other molecular interactions has made it a cornerstone of drug discovery, leading to numerous approved drugs for a wide range of diseases.[8][9][10] The introduction of a nitrophenyl group onto this scaffold is a deliberate design strategy. The nitro group, a strong electron-withdrawing substituent, can modulate the reactivity and binding affinity of the entire molecule, often enhancing its interaction with biological targets.[1] This guide explores the synergistic outcome of this chemical marriage, focusing on the key therapeutic areas where these derivatives show the most promise.

Anticancer Activity: Targeting the Engines of Malignancy

Nitrophenyl pyrimidine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide array of human tumor cell lines.[10][11][12] Their mechanisms of action are often multifactorial, primarily revolving around the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[13][14]

Mechanism of Action: Kinase Inhibition

Many nitrophenyl pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[15] The pyrimidine core mimics the adenine base of ATP, anchoring the molecule in the enzyme's active site. The nitrophenyl group then extends into adjacent pockets, forming specific interactions that determine the inhibitor's potency and selectivity. Key kinase families targeted by these compounds include:

-

Receptor Tyrosine Kinases (RTKs): This family includes crucial cancer targets like EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and FGFR (Fibroblast Growth Factor Receptor).[15][16][17] By blocking the signaling of these receptors, nitrophenyl pyrimidine derivatives can halt tumor angiogenesis and proliferation.[17]

-

Aurora Kinases: These are essential for mitotic progression. Inhibitors based on a pyrimidine scaffold can disrupt cell division, leading to apoptosis in cancer cells.[18]

-

Other Serine/Threonine Kinases: Various other kinases involved in cell cycle regulation and survival pathways are also targeted.

Below is a diagram illustrating the general mechanism of kinase inhibition.

Caption: A typical workflow for screening and identifying anti-inflammatory nitrophenyl pyrimidine derivatives.

Future Perspectives and Conclusion

Nitrophenyl pyrimidine derivatives represent a versatile and highly adaptable chemical scaffold with significant therapeutic potential. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities underscores their importance in modern medicinal chemistry. Future research will likely focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or microbial targets to reduce off-target effects and toxicity.

-

Optimizing Pharmacokinetics: Enhancing properties such as solubility, metabolic stability, and oral bioavailability to improve clinical translatability. [16][19]* Exploring New Therapeutic Areas: Investigating the potential of these compounds against other diseases, such as viral infections and neurodegenerative disorders.

References

-

Kumar, A., & Sharma, S. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry. [Link]

-

Radi, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports. [Link]

-

Aiube, Z. H., et al. Design, Synthesis, characterization of new pyrimidines derived from chalcones and studies their antimicrobial activities. IMPACT: International Journal of Research in Applied, Natural and Social Sciences. [Link]

-

Goyal, P. K., et al. (2011). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. [Link]

-

Unknown. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. ResearchGate. [Link]

-

EL-Kanzi, N. A. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry. [Link]

-

Ahmad, I., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

-

EL-Kanzi, N. A. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [Link]

-

Chainska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. [Link]

-

Ghorab, M. M., et al. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

-

Unknown. (2025). Design, synthesis and anti-inflammatory activity of some new pyrimidine derivatives. ResearchGate. [Link]

-

Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archives of Pharmacal Research. [Link]

-

Unknown. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Publication Reviews. [Link]

-

Natarajan, A., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review. ResearchGate. [Link]

-

Unknown. (2025). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. ResearchGate. [Link]

-

Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis. [Link]

-

Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies. [Link]

-

Unknown. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. [Link]

-

Singh, V., & Prajapati, S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences. [Link]

-

Wang, Y., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

-

Christodoulou, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

-

Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry. [Link]

-

Kumar, D., et al. (2013). An overview on synthesis and biological activity of pyrimidines. International Journal of Research in Pharmacy and Chemistry. [Link]

-

Wang, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

-

Głowacka, I. E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

-

Unknown. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]

-

Bakr, R. B., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]

-

Unknown. (2023). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. [Link]

Sources

- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactjournals.us [impactjournals.us]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijrpr.com [ijrpr.com]

- 13. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4-(3-Nitrophenyl)pyrimidin-2-amine

Abstract

Introduction: The Need for Rigorous Structural Verification

The compound 4-(3-Nitrophenyl)pyrimidin-2-amine belongs to the pyrimidine class of heterocycles, which form the core scaffold of nucleobases and are prevalent in a vast array of biologically active molecules.[1][2] The precise arrangement of the nitrophenyl and amine substituents on the pyrimidine ring dictates the molecule's physicochemical properties and its potential interactions with biological targets. Therefore, unambiguous confirmation of its structure is a critical first step in any research or development pipeline.

This guide outlines the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to achieve this. NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of each atom, while MS confirms the molecular weight and offers clues to the molecule's composition and fragmentation patterns.[3][4]

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion, the atoms of this compound are numbered as shown below. This convention will be used throughout the guide for spectral assignments.

Caption: Structure of this compound with IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the molecular structure.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ will reveal distinct signals for each unique proton. The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the analyte, and its ability to participate in hydrogen bonding helps resolve the N-H protons of the amine group, which might otherwise exchange too rapidly and broaden into obscurity.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H6 | 8.6 - 8.8 | Doublet (d) | 1H | Located on the electron-deficient pyrimidine ring, adjacent to a nitrogen atom (N1). Deshielded. Coupled to H5. |

| H5 | 7.3 - 7.5 | Doublet (d) | 1H | Also on the pyrimidine ring but less deshielded than H6. Coupled to H6. |

| H2' | 8.8 - 9.0 | Triplet/Singlet (t/s) | 1H | Highly deshielded due to its position between two electron-withdrawing groups (the nitro group and the pyrimidine ring). Appears as a narrow triplet or singlet. |

| H4' | 8.3 - 8.5 | Doublet of Triplets (dt) | 1H | Deshielded by the adjacent nitro group. Coupled to H5' (ortho) and H2'/H6' (meta). |

| H6' | 8.2 - 8.4 | Doublet of Doublets (dd) | 1H | Deshielded by the pyrimidine ring attachment. Coupled to H5' (ortho) and H4' (meta). |

| H5' | 7.7 - 7.9 | Triplet (t) | 1H | Least deshielded proton on the nitrophenyl ring. Coupled to H4' and H6'. |

| -NH₂ | 7.0 - 7.5 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on concentration and temperature. Appears as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Given the molecule's asymmetry, all 10 carbon atoms are expected to be chemically distinct.

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C2, C4, C6 | 155 - 165 | These are the most electron-deficient carbons in the pyrimidine ring, directly bonded to nitrogen atoms. Their chemical shifts will be in the far downfield region. |

| C5 | 110 - 120 | This carbon is the most electron-rich in the pyrimidine ring, leading to a more upfield chemical shift compared to C2, C4, and C6. |

| C3' (C-NO₂) | 148 - 150 | The carbon directly attached to the nitro group is strongly deshielded. |

| C1' | 135 - 140 | The ipso-carbon attached to the pyrimidine ring. |

| C2', C4', C6' | 120 - 135 | Aromatic carbons influenced by the electron-withdrawing effects of the nitro group and the pyrimidine ring. |

| C5' | 120 - 125 | This carbon is meta to the nitro group and is expected to be the most shielded of the nitrophenyl ring carbons (excluding C1' and C3'). |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures data is both accurate and reproducible.

-

Sample Preparation:

-

Accurately weigh ~10-15 mg of the dried sample.

-

Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

-

Instrument Setup & Calibration:

-

Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[5]

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field on the sample to achieve optimal homogeneity, evidenced by a sharp and symmetrical solvent peak.

-

Calibrate the chemical shift scale by referencing the residual DMSO solvent peak at δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR.

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard single-pulse experiment. Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds to ensure accurate integration.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). An extended acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

2D NMR (for validation):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., H5-H6 and within the nitrophenyl ring).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon, confirming C-H assignments.

-

-

NMR Analysis Workflow

The logical flow from sample preparation to final structural confirmation is a critical process in analytical chemistry.

Caption: A validated workflow for NMR-based structural elucidation.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry complements NMR by providing the molecular weight of the compound, which serves as a fundamental check of its identity. High-resolution MS (HRMS) can determine the elemental composition, while tandem MS (MS/MS) reveals structural information through controlled fragmentation.

Predicted Mass and Elemental Composition

For a molecule like this compound, Electrospray Ionization (ESI) in positive ion mode is the method of choice. The primary amine and pyrimidine nitrogens are readily protonated, leading to a strong signal for the pseudomolecular ion, [M+H]⁺.

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₀H₈N₄O₂ | Derived from the chemical structure. |

| Monoisotopic Mass (M) | 216.0647 Da | The exact mass of the most abundant isotopes of each element. |

| Predicted m/z [M+H]⁺ | 217.0720 Da | The mass-to-charge ratio of the protonated molecule. This is the value that would be observed in the mass spectrum. |

An HRMS instrument (like a TOF or Orbitrap) should be able to measure this m/z value with an accuracy of < 5 ppm, providing strong evidence for the predicted elemental formula.

Experimental Protocol for LC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in the protonation process for positive mode ESI.

-

-

LC-MS System:

-

Chromatography: Use a reverse-phase C18 column to separate the analyte from any potential impurities before it enters the mass spectrometer. A gradient elution from high aqueous to high organic mobile phase is standard.

-

Ionization: ESI in positive ion mode.

-

MS Acquisition:

-

Full Scan (MS1): Scan a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

-

Tandem MS (MS/MS): Isolate the precursor ion (m/z 217.07) in the quadrupole and fragment it using collision-induced dissociation (CID) with argon or nitrogen gas. Record the resulting product ion spectrum.

-

-

Predicted Fragmentation Pathway

The MS/MS spectrum provides a "fingerprint" of the molecule. The fragmentation pattern is predictable based on the weakest bonds and the stability of the resulting fragments.

Caption: Plausible ESI-MS/MS fragmentation of protonated this compound.

-

Loss of NO₂ (m/z 171.07): A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical.

-

Cleavage of the C-C bond: Scission of the bond between the two rings can lead to the detection of the 3-aminophenyl cation (m/z 92.05) or the 2-aminopyrimidine cation (m/z 95.05), depending on where the charge is retained.

Observing these specific fragments would provide definitive evidence for the connectivity of the nitrophenyl and aminopyrimidine moieties.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR spectroscopy and mass spectrometry. This guide provides the predicted spectral data, validated acquisition protocols, and a logical interpretation framework necessary to confirm the molecule's identity with a high degree of confidence. The ¹H and ¹³C NMR spectra define the precise arrangement of atoms in the carbon-hydrogen skeleton, while high-resolution mass spectrometry confirms the elemental composition and key structural motifs through fragmentation analysis. Adherence to these protocols establishes a self-validating system essential for the standards of modern chemical research.

References

- BenchChem Technical Support Team. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- Umaa, K., et al. (n.d.). Elucidation and Evaluation of Substituted Pyrimidines. Asian Journal of Chemistry.

- Mehta, H., & Khunt, R. (2014-2015). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research, 7(1), 275-278.

- Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5037.

Sources

An In-depth Technical Guide to Investigating 4-(3-Nitrophenyl)pyrimidin-2-amine as a Novel Therapeutic Agent

Abstract

The confluence of privileged scaffolds in medicinal chemistry offers a rational starting point for the discovery of novel therapeutics. The compound 4-(3-Nitrophenyl)pyrimidin-2-amine is an exemplar of such a strategy, integrating the well-established kinase-inhibiting potential of the 2-aminopyrimidine core with the intriguing bioreductive possibilities of a nitrophenyl moiety. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this molecule. We will delve into the primary hypothesized targets, protein kinases, and a compelling secondary mechanism of action as a hypoxia-activated prodrug. Detailed, field-proven experimental protocols are provided to enable a thorough investigation, from initial screening to target validation and deconvolution. Our approach emphasizes scientific integrity, causality behind experimental choices, and the establishment of self-validating systems to ensure the generation of robust and reliable data.

Introduction: The Rationale for Investigating this compound

The quest for novel therapeutic agents is often guided by the strategic combination of chemical motifs with known biological activities. The structure of this compound presents a compelling case for investigation, primarily due to its two key components: the 2-aminopyrimidine scaffold and the 3-nitrophenyl substituent.

-

The 2-Aminopyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of clinically successful drugs.[1][2] Specifically, the 2-aminopyrimidine moiety has been extensively utilized in the design of protein kinase inhibitors.[3][4] This is because it can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a conserved structural feature across the kinome.[3] Numerous FDA-approved kinase inhibitors, such as Imatinib, leverage this interaction.[5] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against specific kinases.

-

The 3-Nitrophenyl Group: A Modulator of Activity and a Potential Bioreductive Trigger

The substitution of a phenyl ring on the pyrimidine core is a common strategy in kinase inhibitor design. The electronic nature of substituents on this ring can significantly influence binding affinity. In some quinazoline-based kinase inhibitors, small, lipophilic, electron-withdrawing groups at the 3-position of the phenyl ring have been shown to enhance potency.[6]

More intriguingly, the nitroaromatic group opens up the possibility of a dual mechanism of action. Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[7][8] This hypoxic environment is a major contributor to resistance to conventional therapies.[7][8] Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated under such conditions. The nitro group can undergo bioreduction in hypoxic cells, leading to the formation of cytotoxic radicals that can induce DNA damage and cell death.[9][10][11] The presence of the 3-nitrophenyl group, therefore, suggests that this compound could act as a HAP, targeting the resistant cell populations within a tumor.

This guide will provide a systematic approach to first investigate the most probable target class, protein kinases, and then explore the potential for hypoxia-activated cytotoxicity.

Hypothesized Primary Targets: Protein Kinases

Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. The human kinome is vast, and a targeted yet comprehensive screening approach is necessary.

Prioritized Kinase Families for Initial Screening

Based on structure-activity relationships (SAR) of similar pyrimidine-based inhibitors, the following kinase families represent high-priority targets for initial screening:

-

Aurora Kinases (AURKA, AURKB, AURKC): These are serine/threonine kinases crucial for mitotic progression. Several pyrimidine-based compounds have demonstrated potent inhibition of Aurora kinases.[5]

-

Receptor Tyrosine Kinases (RTKs): This class includes key cancer drivers such as EGFR, VEGFR, and members of the class III RTK family (e.g., PDGFR, c-KIT).[12][13] Pyrimidine derivatives have a rich history as inhibitors of these targets.[12]

-

Non-Receptor Tyrosine Kinases: The Src family of kinases (SFKs) are often dysregulated in cancer and are targeted by pyrimidine-based inhibitors.[4][14]

-

Mitogen-Activated Protein Kinases (MAPKs): While broader screening is needed, certain MAPK pathway members could be potential targets.

-

Cyclin-Dependent Kinases (CDKs): Some 2-aminopyrimidine derivatives have shown dual inhibitory activity against CDKs and other targets like HDACs.[15]

Experimental Workflow for Kinase Target Identification and Validation

The following workflow provides a structured approach to identify and validate the kinase targets of this compound.

Caption: A stepwise workflow for identifying and validating protein kinase targets.

The initial step is to screen the compound against a diverse panel of recombinant kinases. A luminescence-based assay that measures ADP production is a robust and high-throughput method.

Protocol: ADP-Glo™ Kinase Assay

-

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of a panel of kinases.

-

Principle: The assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is used to generate a luminescent signal.[16] The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

-

Materials:

-

This compound (test compound)

-

Recombinant kinases (commercially available panels)

-

Kinase-specific substrates

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega or similar)

-

White, opaque 384-well assay plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 µM down to picomolar concentrations.

-

In a 384-well plate, add the kinase, the appropriate substrate, and ATP at a concentration near the Km for each specific kinase.[17]

-

Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit.

-

Kinases for which the test compound shows significant inhibition (e.g., IC50 < 1 µM) are considered "hits". These hits should be confirmed through repeat experiments. Subsequently, a broader kinome-wide screen (e.g., against >400 kinases) is recommended to understand the selectivity profile of the compound. High selectivity is often desirable to minimize off-target effects.

A crucial step is to confirm that the compound binds to its intended target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[1][18][19]

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To verify the binding of this compound to its putative kinase target in a cellular environment.

-

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound and then heated. The amount of soluble target protein remaining after heating is quantified, typically by Western blot. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.[19][20]

-

Materials:

-

Cancer cell line expressing the target kinase.

-

This compound.

-

Cell culture medium and reagents.

-

PBS (Phosphate-Buffered Saline).

-

Lysis buffer with protease and phosphatase inhibitors.

-

PCR tubes and a thermal cycler.

-

Primary antibody specific to the target kinase.

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescence substrate.

-

Western blotting equipment.

-

-

Procedure:

-

Culture the selected cell line to ~80% confluency.

-

Treat the cells with the test compound at a desired concentration (e.g., 10x the enzymatic IC50) or with a vehicle control (DMSO) for a specified duration (e.g., 1-3 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2.5°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by repeated freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the target kinase.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples.

-

Plot the percentage of soluble protein remaining (relative to the unheated sample) against the temperature.

-

A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates thermal stabilization and confirms target engagement.

-

Confirmation of target engagement should be followed by assessing the functional consequences. This involves:

-

Western Blotting: Analyze the phosphorylation status of known downstream substrates of the target kinase. A reduction in substrate phosphorylation upon compound treatment provides further evidence of target inhibition.

-

Cellular Assays: Evaluate the effect of the compound on cancer cell proliferation, apoptosis (e.g., via Annexin V staining), and cell cycle progression (e.g., via propidium iodide staining and flow cytometry).

Hypothesized Secondary Mechanism: Hypoxia-Activated Prodrug

The presence of the 3-nitrophenyl group suggests a potential for selective activation in hypoxic tumor regions.[7][9] This is a highly desirable property for an anticancer agent, as it could lead to targeted killing of therapy-resistant cells with reduced toxicity to normal, well-oxygenated tissues.

Mechanism of Hypoxic Activation

Under low oxygen conditions, one-electron reductases (e.g., cytochrome P450 reductases) can reduce the nitro group of this compound.[10] This reduction forms a radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound. However, under hypoxic conditions, the radical can undergo further reduction to form cytotoxic species, such as hydroxylamines and amines, which can damage DNA and other cellular macromolecules, leading to cell death.[9]

Caption: Simplified pathway of hypoxia-activated prodrug metabolism.

Experimental Protocol for Assessing Hypoxia-Selective Cytotoxicity

-

Objective: To determine if this compound exhibits greater cytotoxicity to cancer cells under hypoxic conditions compared to normoxic conditions.

-

Materials:

-

Cancer cell line (e.g., HCT116, A549).

-

This compound.

-

Standard cell culture incubator (21% O₂).

-

Hypoxia chamber or incubator (e.g., 1% O₂).

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®).

-

-

Procedure:

-

Seed cells into two sets of 96-well plates.

-

Allow cells to attach overnight in a normoxic incubator.

-

Treat both sets of plates with serial dilutions of the test compound.

-

Place one set of plates in a normoxic incubator and the other set in a hypoxic incubator.

-

Incubate for a specified period (e.g., 72 hours).

-

After incubation, assess cell viability in both sets of plates using a standard assay.

-

-

Data Analysis:

-

Calculate and plot the dose-response curves for both normoxic and hypoxic conditions.

-

Determine the IC50 value for each condition.

-

Calculate the hypoxia cytotoxicity ratio (HCR) = IC50 (normoxia) / IC50 (hypoxia).

-

An HCR value significantly greater than 1 indicates hypoxia-selective cytotoxicity.

-

Advanced Target Deconvolution Strategies

If the initial kinase screening does not yield clear targets, or if there is a need to identify potential off-targets, more advanced, unbiased methods can be employed.

Affinity Chromatography Coupled with Mass Spectrometry

This is a powerful chemical proteomics approach to identify proteins that directly bind to the compound.[2][21]

Workflow:

-

Immobilization: The small molecule (this compound) is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads).

-

Incubation: The immobilized compound is incubated with cell or tissue lysates, allowing target proteins to bind.

-

Washing: Non-specifically bound proteins are washed away.

-

Elution: Specifically bound proteins are eluted from the beads.

-

Identification: The eluted proteins are identified using mass spectrometry (LC-MS/MS).

Phage Display

Phage display is an expression cloning technique that can identify protein targets without the need for compound immobilization.[2][22]

Workflow:

-

Library Incubation: A library of bacteriophages, each displaying a different human protein on its surface, is incubated with the free small molecule.

-

Capture: The mixture is then passed over a surface that captures the small molecule, thereby also capturing any phage bound to it.

-

Elution and Amplification: The bound phages are eluted and amplified in bacteria.

-

Identification: The DNA from the enriched phage population is sequenced to identify the protein targets.

Data Interpretation and Future Directions

The experimental workflows outlined in this guide will generate a comprehensive dataset to elucidate the therapeutic potential of this compound.

Data Summary Table:

| Experiment | Key Metric(s) | Interpretation of a Positive Result |

| Kinase Panel Screen | IC50 values | Low IC50 values (< 1 µM) for specific kinases. |

| CETSA | Thermal Shift (ΔTm) | A positive shift indicates direct target binding in cells. |

| Hypoxia Assay | Hypoxia Cytotoxicity Ratio (HCR) | HCR > 1 indicates selective killing of hypoxic cells. |

| Cell-Based Assays | GI50, Apoptosis Induction | Potent growth inhibition and induction of cell death. |

A successful outcome would be the identification of a specific kinase target that is validated by CETSA, coupled with a significant hypoxia-selective cytotoxic effect. Such a dual-acting compound would be a highly valuable lead for further preclinical development. Future work would involve structure-activity relationship (SAR) studies to optimize both kinase inhibitory potency and the hypoxia cytotoxicity ratio, followed by in vivo efficacy studies in relevant cancer models.

References

- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.

- Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690–5701.

- Younis, I., & Fälth Savitski, M. (2019). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 14(7), 701-714.

- Mateus, A., et al. (2020). The Cellular Thermal Shift Assay: A method for monitoring drug-target interactions in cells. Bio-protocol, 10(1), e3482.

- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.

- Vidal, J. (2013). Aminopyrimidine inhibitors of Nek2: SAR and structural characterization. Journal of Medicinal Chemistry, 56(1), 197-209.

- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.

- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989.

- Retrogenix Ltd. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrogenix.

- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11870–11883.

- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.

- Sharma, S., et al. (2021). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure and Dynamics, 40(16), 7249-7266.

- Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and future prospects. Current Opinion in Pharmacology, 23, 37-45.

- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101297.

- Dai, L., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1945–1953.

- Anastassiadis, T., et al. (2011). A chemical proteomics approach for kinase inhibitor profiling.

- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.

- Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy.

- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.

- Promega Corporation. (n.d.).

- Duan, J. X., Jiao, H., & Kaizerman, J. (2007). Potent and highly selective hypoxia-activated achiral phosphoramidate mustards as anticancer drugs. Journal of Medicinal Chemistry, 50(4), 667–675.

- Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment.

- Hunter, F. W., et al. (2016). Hypoxia-activated prodrugs: paths forward in the era of personalised medicine. British Journal of Cancer, 114(10), 1071–1077.

- Mistry, I. N., et al. (2015). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research, 21(11), 2493–2499.

- BenchChem. (2025). Application Notes and Protocols for the Use of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole in Kinase Inhibitor Studies. BenchChem.

- Fry, D. W., et al. (1998). Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2 by a new class of tyrosine kinase inhibitors. Journal of Biological Chemistry, 273(24), 14767–14774.

- Saidahmatov, A., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.

- Giraud, F., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(12), 1667.

- Brancale, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.

- El-Sayed, W. M., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(10), 8684–8699.

- Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(18), 3482-3487.

- Roskoski, R., Jr. (2023). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmacological Research, 194, 106836.

- Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241–1249.

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]

- 8. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]

- 9. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]

- 17. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-(3-Nitrophenyl)pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 4-(3-Nitrophenyl)pyrimidin-2-amine, a small molecule with potential therapeutic applications. Pyrimidine derivatives are a well-established class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] This document outlines a systematic and scientifically rigorous computational workflow designed to elucidate the potential mechanism of action, identify putative biological targets, and predict the pharmacokinetic profile of this compound. By integrating molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction, researchers can strategically advance the development of this and related molecules. This guide is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery.

Introduction: The Rationale for In Silico Investigation

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5] The diverse biological activities of pyrimidine derivatives stem from their ability to interact with a wide array of biological targets, often through hydrogen bonding and aromatic interactions. In silico analysis has emerged as an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to predict the biological activity of novel compounds before their synthesis and experimental testing.[1][2]

This guide focuses on this compound, a molecule of interest due to its structural similarity to known kinase inhibitors and other bioactive pyrimidines. The presence of the nitrophenyl group suggests potential for specific interactions within a protein binding pocket, while the pyrimidin-2-amine core provides key hydrogen bond donors and acceptors. A thorough computational investigation is warranted to explore its therapeutic potential.

Proposed Biological Target: Aurora Kinase A

Given that numerous pyrimidine derivatives have been identified as potent kinase inhibitors, this guide will use Aurora Kinase A as a primary hypothetical target for the in silico investigation of this compound. Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, and their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[6]

Comprehensive In Silico Modeling Workflow

The following sections detail a step-by-step methodology for a comprehensive in silico evaluation of this compound. This workflow is designed to be self-validating, with each step building upon the previous one to provide a holistic understanding of the molecule's potential.

Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein target is a critical first step for any successful molecular modeling study.

Experimental Protocol: Ligand Preparation

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

-

3D Structure Generation: Convert the 2D structure into a 3D conformation using a program like Open Babel or the builder tools within molecular modeling suites like Maestro (Schrödinger) or MOE (Chemical Computing Group).

-

Ligand Energetics: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS4). This step removes any steric clashes and results in a low-energy conformation.

-

Tautomeric and Ionization States: Determine the most probable tautomeric and ionization states at physiological pH (7.4). Tools like LigPrep (Schrödinger) or the Protonate 3D application in MOE can be used for this purpose. This is a crucial step as the protonation state can significantly impact binding interactions.[7][8]

Experimental Protocol: Protein Preparation

-

PDB Structure Selection: Download the crystal structure of Aurora Kinase A from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1MQ4.

-

Structure Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

-

Protonation and Tautomer Assignment: Add hydrogen atoms to the protein structure and assign the correct protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at physiological pH. The orientation of the terminal amide groups of Asparagine and Glutamine and the tautomeric state of Histidine residues should also be optimized.

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. The backbone atoms should be constrained to preserve the experimentally determined conformation.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[1][9]